3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
CAS No.: 1346808-44-3
Cat. No.: VC0165412
Molecular Formula: C10H16BNO3
Molecular Weight: 209.052
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346808-44-3 |
|---|---|
| Molecular Formula | C10H16BNO3 |
| Molecular Weight | 209.052 |
| IUPAC Name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H16BNO3/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 |
| Standard InChI Key | IQNJZSNKCNUQII-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C |
Introduction
Chemical Identity and Structure
Basic Identification
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a heterocyclic organic compound that contains both isoxazole and boronic acid pinacol ester moieties. The basic identification parameters of this compound are presented in Table 1.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 1346808-44-3 |
| Molecular Formula | C₁₀H₁₆BNO₃ |
| Molecular Weight | 209.05 g/mol |
| IUPAC Name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H16BNO3/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 |
| Standard InChIKey | IQNJZSNKCNUQII-UHFFFAOYSA-N |
| European Community (EC) Number | 824-425-3 |
The compound is also known by several synonyms including 3-Methyl-isoxazole-5-boronic acid pinacol ester, 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole, and 3-Methyl-5-(pinacolboronate)-isoxazole .
Structural Characteristics
The structure of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole consists of an isoxazole ring with a methyl group at the 3-position and a pinacol boronic ester group at the 5-position. The isoxazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms in adjacent positions, which gives the molecule its distinctive chemical properties .
The boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is connected to the 5-position of the isoxazole ring, providing a reactive site for various coupling reactions. This structural arrangement makes the compound valuable in synthetic organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.
Physical and Chemical Properties
Physical State and Appearance
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically appears as an off-white solid at room temperature . The physical state is consistent with many similar heteroaromatic boronic ester derivatives used in organic synthesis.
Thermodynamic Properties
The compound has a predicted boiling point of 311.5±30.0 °C, indicating its relatively high thermal stability . This high boiling point is characteristic of compounds containing the pinacol boronic ester group, which typically enhances thermal stability compared to free boronic acids.
Other Physical Properties
Additional physical properties of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole include:
These properties influence the compound's behavior in solution and its reactivity in chemical transformations. The relatively low pKa value suggests that the compound has acidic characteristics, which is consistent with its structure containing a boronic ester group.
Synthesis Methods
General Synthetic Approach
The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the reaction of 3-methylisoxazole with a boronic acid pinacol ester precursor. This transformation is generally facilitated by a palladium catalyst in the presence of a suitable base.
Reaction Mechanism
Applications and Uses
Role in Organic Synthesis
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole serves as a versatile building block in organic synthesis, particularly for creating complex molecules through cross-coupling reactions. The pinacol boronic ester group makes it an excellent reagent for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryls and heterobiaryls.
| Manufacturer | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | BOR0006663 | 95.00% | 5 mg | $503.76 |
| American Custom Chemicals Corporation | BOR0006663 | 95.00% | 1 g | $1,415.40 |
| AK Scientific | X5856 | Not specified | 1 g | $1,757.00 |
| AK Scientific | X5856 | Not specified | 5 g | $5,012.00 |
| Crysdot | CD11289981 | 95+% | 1 g | $780.00 |
The relatively high pricing reflects the specialized nature of the compound and its importance in synthetic chemistry applications .
Research Significance
Importance in Chemical Research
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has gained significance in chemical research due to the growing importance of isoxazole-containing compounds in medicinal chemistry and materials science. The compound enables researchers to efficiently incorporate the isoxazole moiety into complex structures through well-established cross-coupling methodologies .
The isoxazole ring system is particularly valuable in drug discovery efforts due to its ability to act as a bioisostere for various functional groups and its favorable physicochemical properties that can enhance drug-like characteristics such as solubility, permeability, and metabolic stability.
Comparison with Similar Compounds
It is worth noting that related compounds such as 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS: 1346808-41-0) exist, differing in the position of the methyl group and the boronic ester functionality on the isoxazole ring . These positional isomers offer complementary reactivity patterns, allowing synthetic chemists to access diverse structural motifs as needed for specific applications.
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